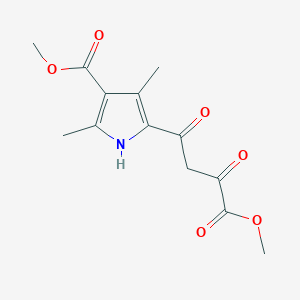
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of quinoline derivatives. It has been studied extensively for its potential use in various scientific research applications.
Applications De Recherche Scientifique
Heteromeric Double Helix Formation
Research by Gan et al. (2010) explored the synthesis of oligoamides of 8-chloroquinoline, demonstrating their assembly into double helical dimers in both solution and solid state. This study revealed the potential of chloro- and fluoro-substituted quinoline oligoamides in cross-hybridization, leading to controlled handedness of these double helices via chiral residues, indicating applications in supramolecular chemistry and material science (Quan Gan et al., 2010).
Quinoline-Containing Calixarene Fluoroionophores
Casnati et al. (2003) appended the 8-alkoxy-5-chloroquinoline fluorophore at the lower rim of a calix[4]arene triamide, creating ligands that are efficient fluoroionophores with selectivity for sodium and strontium ions. This suggests applications in ion sensing and molecular recognition, emphasizing the use of quinoline derivatives in creating sensitive and selective chemical sensors (A. Casnati et al., 2003).
Synthesis and Transformation of Dihydroisoquinoline
Hargitai et al. (2018) described a method for synthesizing 8-fluoro-3,4-dihydroisoquinoline via directed ortho-lithiation, serving as a precursor for various transformations. This highlights the role of fluorinated quinolines in synthesizing novel tetrahydroisoquinoline derivatives, potentially useful as building blocks in pharmaceutical development (Csilla Hargitai et al., 2018).
Novel Antibacterial 8-Chloroquinolone Derivatives
A study by Kuramoto et al. (2003) introduced novel N-1 substituents in naphthyridones and quinolones, yielding compounds with potent antibacterial activities. This research underscores the pharmaceutical applications of chloro- and fluoro-substituted quinolines in developing new antibiotics (Y. Kuramoto et al., 2003).
OLED Performances of Chloro and Fluor Substituted Zn(II) 8-Hydroxyquinolinates
Huo et al. (2015) synthesized novel 8-hydroxyquinoline metallic derivatives, demonstrating their potential in organic light-emitting diodes (OLEDs) applications. The study presents the impact of chloro and fluor substituents on the photophysical properties and OLED performances, suggesting the utility of such compounds in the development of advanced optoelectronic devices (Yanping Huo et al., 2015).
Propriétés
IUPAC Name |
8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h4-5,12H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRALUZCRYBRUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)Cl)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
954571-06-3 |
Source


|
| Record name | 8-chloro-6-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)


![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)





![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
